2-(Pentafluoroethyl)-1,3-benzoxazole
Description
2-(Pentafluoroethyl)-1,3-benzoxazole is a fluorinated heterocyclic compound featuring a benzoxazole core substituted at the C-2 position with a pentafluoroethyl (-CF₂CF₃) group. Benzoxazole derivatives are structurally characterized by a fused benzene and oxazole ring system, where the oxazole contributes to electronic delocalization and stability. The pentafluoroethyl substituent introduces strong electron-withdrawing effects and high lipophilicity, which are critical in modulating physicochemical properties such as solubility, metabolic stability, and binding affinity to biological targets.
Properties
CAS No. |
64995-45-5 |
|---|---|
Molecular Formula |
C9H4F5NO |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO/c10-8(11,9(12,13)14)7-15-5-3-1-2-4-6(5)16-7/h1-4H |
InChI Key |
FIUVELGQLQIVJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Pentafluoroethyl)-1,3-benzoxazole can be synthesized by treating 2-aminophenols with hexafluoro-1,2-epoxypropane (HFPO) in the presence of triethylamine (Et3N), followed by dehydrating cyclization . This method leverages the high reactivity of HFPO to introduce the pentafluoroethyl group into the benzoxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluoroethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The pentafluoroethyl group can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative.
Scientific Research Applications
2-(Pentafluoroethyl)-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Mechanism of Action
The mechanism of action of 2-(Pentafluoroethyl)-1,3-benzoxazole involves its interaction with various molecular targets. The pentafluoroethyl group enhances the compound’s ability to interact with enzymes and receptors by increasing its lipophilicity and metabolic stability. This allows the compound to effectively inhibit or modulate the activity of specific enzymes, making it valuable in biochemical research and drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzoxazole/Benzothiazole Derivatives
Analysis of Substituent Effects:
Electron-Withdrawing Groups (EWGs):
- The pentafluoroethyl group in the target compound provides extreme electronegativity and steric bulk, which may enhance binding to hydrophobic pockets in enzymes or receptors. This contrasts with smaller EWGs like chloro () or bromo (), which primarily influence electronic properties without significant steric hindrance .
- The trifluoromethyl group in ’s compound demonstrates how fluorine atoms improve metabolic stability, a trait likely amplified in the pentafluoroethyl analogue .
Biological Activity: Fluorinated derivatives (e.g., ) show pronounced anticancer and antimicrobial activities compared to non-fluorinated analogues. The pentafluoroethyl group’s lipophilicity could enhance membrane permeability, a critical factor in drug design . Phenylselenyl-containing benzothiazoles () exhibit unique anti-proliferative effects, suggesting that heavy atom substituents (e.g., Se) may synergize with fluorine for targeted therapies .
Synthetic Complexity:
- The synthesis of pentafluoroethyl-substituted benzoxazoles likely requires specialized fluorination reagents, contrasting with simpler aryl halide couplings (e.g., ) or triazole conjugations () .
Research Findings:
- Docking Studies: Analogues with bulky substituents (e.g., ’s compound 9c) show distinct binding poses in enzyme active sites, implying that the pentafluoroethyl group may optimize target engagement .
- Safety Profiles: Compounds like 2-(3,5-dimethylphenyl)-1,3-benzoxazole () have established safety data, whereas fluorinated derivatives may require additional toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
